molecular formula C9H7Br2NO4 B8205038 Methyl 4-bromo-2-(bromomethyl)-5-nitrobenzoate

Methyl 4-bromo-2-(bromomethyl)-5-nitrobenzoate

Cat. No.: B8205038
M. Wt: 352.96 g/mol
InChI Key: NMVKZBWYHBNUKD-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-(bromomethyl)-5-nitrobenzoate is an organic compound with the molecular formula C9H7Br2NO4 It is a derivative of benzoic acid, featuring bromine and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-2-(bromomethyl)-5-nitrobenzoate typically involves the bromination of methyl 4-methyl-2-nitrobenzoate. The process includes:

    Bromination: The methyl 4-methyl-2-nitrobenzoate is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce bromine atoms at the desired positions.

    Reaction Conditions: The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity and ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2-(bromomethyl)-5-nitrobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethylformamide.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products

    Nucleophilic Substitution: Products include substituted benzoates with various functional groups replacing the bromine atoms.

    Reduction: The major product is the corresponding amine derivative.

    Oxidation: The major product is the carboxylic acid derivative.

Scientific Research Applications

Methyl 4-bromo-2-(bromomethyl)-5-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.

    Medicine: Potential use in the development of new drugs due to its ability to undergo various chemical modifications.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-2-(bromomethyl)-5-nitrobenzoate depends on the specific chemical reactions it undergoes. For example:

    Nucleophilic Substitution: The bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms and form new bonds.

    Reduction: The nitro group is reduced to an amine through the transfer of electrons from the reducing agent.

    Oxidation: The methyl group is oxidized to a carboxylic acid through the transfer of oxygen atoms from the oxidizing agent.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-bromo-2-methoxybenzoate: Similar structure but with a methoxy group instead of a nitro group.

    Methyl 4-(bromomethyl)benzoate: Lacks the nitro group, making it less reactive in certain types of reactions.

    Methyl 4-bromo-3-methylbenzoate: Similar but with a different substitution pattern on the benzene ring.

Uniqueness

Methyl 4-bromo-2-(bromomethyl)-5-nitrobenzoate is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and make it a versatile intermediate in organic synthesis. The combination of these functional groups allows for a wide range of chemical transformations, making it valuable in research and industrial applications.

Properties

IUPAC Name

methyl 4-bromo-2-(bromomethyl)-5-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br2NO4/c1-16-9(13)6-3-8(12(14)15)7(11)2-5(6)4-10/h2-3H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMVKZBWYHBNUKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1CBr)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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